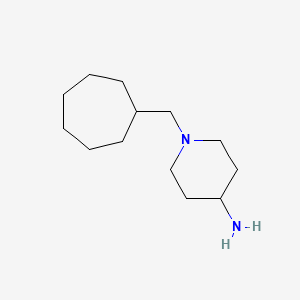

1-(Cycloheptylmethyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

1-(cycloheptylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C13H26N2/c14-13-7-9-15(10-8-13)11-12-5-3-1-2-4-6-12/h12-13H,1-11,14H2 |

InChI Key |

INQFAVVNLUMSGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CN2CCC(CC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity : The cycloheptylmethyl group in the target compound likely confers intermediate lipophilicity compared to the highly hydrophobic RB-005 (octylphenethyl) and the polar cyclohexylcarbonyl derivative .

- Electronic Properties : Unlike chlorobenzyl or pyridine-carbonyl derivatives, the cycloheptylmethyl group lacks electronegative atoms, reducing polar interactions but enhancing membrane permeability .

Enzyme Inhibition

- RB-005 : Inhibits sphingosine kinase 1 (SphK1) with an IC50 of 3.6 µM. Its long alkyl chain likely interacts with hydrophobic regions of the enzyme .

- Chlorobenzyl Derivatives : Exhibit antimicrobial and antipsychotic activities, attributed to aromatic interactions with neurotransmitter receptors or microbial enzymes .

- Target Compound : The cycloheptylmethyl group may favor interactions with lipid-binding domains (e.g., G protein-coupled receptors) but could lack the specificity of halogenated or heteroaromatic analogues.

Receptor Modulation

- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine : Aryl substituents with electron-donating/withdrawing groups (e.g., methoxy, nitro) can fine-tune receptor affinity, as seen in Kv1.5 potassium channel modulators .

- Target Compound : The absence of aromaticity may limit π-π stacking interactions but reduce off-target effects compared to benzyl derivatives .

Pharmacokinetic Considerations

- Metabolism : Aliphatic substituents like cycloheptylmethyl may undergo slower CYP450-mediated oxidation compared to aromatic groups, enhancing metabolic stability .

- Solubility : The target compound’s intermediate lipophilicity may balance solubility and absorption better than highly hydrophobic analogues like RB-005 .

Preparation Methods

Synthesis of 1-(Cycloheptylmethyl)piperidin-4-one

The ketone precursor is synthesized via alkylation of piperidin-4-one. Piperidin-4-one reacts with cycloheptylmethyl bromide under basic conditions (e.g., NaH in THF) to yield 1-(cycloheptylmethyl)piperidin-4-one. This step leverages the nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the cycloheptylmethyl bromide.

Reaction Conditions :

Reductive Amination to 1-(Cycloheptylmethyl)piperidin-4-amine

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This method selectively reduces the imine formed between the ketone and ammonium acetate, yielding the primary amine at position 4.

Optimized Protocol :

-

Reagents : Ammonium acetate (3 equiv), NaBH3CN (1.5 equiv)

-

Solvent : Methanol, 24 h at room temperature

-

Yield : ~65–75% (based on similar piperidine reductive aminations).

Mechanistic Insight :

The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the cycloheptylmethyl group minimally affects the 4-position due to the flexibility of the piperidine ring.

Alkylation of Protected Piperidin-4-amine

Protection of Piperidin-4-amine

The primary amine at position 4 is protected using di-tert-butyl dicarbonate (Boc2O) to prevent undesired alkylation. Piperidin-4-amine reacts with Boc2O in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-Boc-piperidin-4-amine.

Key Data :

Alkylation of the Piperidine Nitrogen

The Boc-protected intermediate undergoes alkylation with cycloheptylmethyl bromide under strongly basic conditions. Sodium hydride deprotonates the piperidine nitrogen, facilitating nucleophilic attack on the alkyl halide.

Procedure :

Deprotection to Yield Target Compound

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the primary amine at position 4.

Deprotection Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | Fewer steps; avoids protection/deprotection | Requires synthesis of ketone precursor | 65–75% |

| Alkylation of Protected Amine | High selectivity for N-alkylation | Multi-step synthesis; Boc protection required | 60–70% |

Critical Considerations :

-

Steric Effects : The cycloheptylmethyl group introduces steric hindrance, marginally reducing yields in alkylation steps.

-

Functional Group Compatibility : Reductive amination is preferred for scalability, whereas alkylation offers precise control over substitution patterns.

Emerging Methodologies and Innovations

Q & A

Q. What are the recommended synthetic routes for 1-(cycloheptylmethyl)piperidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, cycloheptanecarboxaldehyde can react with piperidin-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Solvents like methanol or acetonitrile are used, with reaction optimization via pH control (pH 4–6) and temperature (reflux at 60–80°C). Base catalysts (e.g., K₂CO₃) may enhance nucleophilic substitution efficiency. Purity is monitored via TLC, and yields are improved by iterative solvent selection (polar aprotic solvents for better solubility) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., cycloheptyl CH₂ groups at δ 1.2–1.8 ppm, piperidine N–H at δ 1.5–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 239.2).

- FT-IR : N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) validate functional groups.

Cross-referencing with computational simulations (e.g., DFT-optimized structures) ensures accuracy .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities (<98% purity threshold).

- DSC/TGA : Thermal stability is evaluated via differential scanning calorimetry (decomposition onset >200°C).

- Accelerated Stability Studies : Samples are stored at 25°C/60% RH and 40°C/75% RH for 1–3 months, with periodic LC-MS analysis to detect degradation products (e.g., oxidized piperidine derivatives) .

Advanced Research Questions

Q. What mechanistic insights govern the oxidation kinetics of this compound in alkaline permanganate systems?

- Methodological Answer : Kinetic studies under alkaline conditions (pH >12) reveal pseudo-first-order dependence on [MnO₄⁻]. The rate-determining step involves hydroxyl radical formation, as shown by acrylonitrile quenching experiments. Activation energy (Eₐ) is derived from Arrhenius plots (lnk vs. 1/T) across 303–323 K. Computational DFT analysis (B3LYP/6-311+G(d,p)) models transition states, confirming Mn(VII) → Mn(VI) reduction pathways. Catalytic roles of Ru(III) are quantified via rate enhancement studies .

Q. How does the cycloheptylmethyl group influence receptor binding compared to smaller alkyl substituents (e.g., methyl or benzyl)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations compare binding affinities to targets like serotonin receptors (5-HT₂A). The bulky cycloheptyl group increases hydrophobic interactions but may reduce solubility (logP ~3.5 vs. 2.1 for methyl). Competitive inhibition assays (IC₅₀ values) and SPR analysis quantify steric effects on binding kinetics (kₒₙ/kₒff). Comparative SAR studies with analogs (e.g., 1-benzylpiperidin-4-amine) highlight substituent-dependent activity .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from in vitro assays (e.g., IC₅₀ variability in kinase inhibition) using standardized protocols (e.g., ATP concentration fixed at 1 mM).

- Dose-Response Curves : Re-evaluate EC₅₀ values under controlled conditions (e.g., serum-free media to avoid protein binding artifacts).

- Orthogonal Assays : Confirm target engagement via thermal shift assays (TSA) and cellular functional readouts (e.g., cAMP modulation for GPCR activity). Contradictions often arise from assay interference (e.g., redox activity of amine groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.